(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzopyran core substituted with bromine at position 6, an imino group linked to a 3-chloro-4-methoxyphenyl moiety at position 2, and a carboxamide group at position 3 with a tetrahydrofuran-2-ylmethyl substituent.
Properties
IUPAC Name |
6-bromo-2-(3-chloro-4-methoxyphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O4/c1-28-20-7-5-15(11-18(20)24)26-22-17(21(27)25-12-16-3-2-8-29-16)10-13-9-14(23)4-6-19(13)30-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZKSVQATAMQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, bromination, and the introduction of the imino and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to (2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide have shown promising results against various cancer cell lines. In vitro studies indicated that these compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Properties
Research has indicated that chromene derivatives possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory drugs. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial activity. Various studies have reported that similar compounds exhibit activity against a range of bacteria and fungi, making them suitable for further exploration as antimicrobial agents .
Case Studies
Several case studies illustrate the applications of similar chromene derivatives:
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Chromene Derivatives with Halogen and Aromatic Substituents
- Analog 1: (2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide () Key Difference: The imino phenyl group substitutes 4-chloro-2-fluorophenyl instead of 3-chloro-4-methoxyphenyl.
- Analog 2: (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide () Key Difference: The N-substituent is 2-methoxyphenyl instead of tetrahydrofuran-2-ylmethyl.
Substituent Effects on Physicochemical Properties
- Chlorine on the imino phenyl group contributes to steric and electronic effects, influencing binding affinity .
- Methoxy vs. Tetrahydrofuran : Methoxy groups (as in ) offer hydrogen-bond acceptor capacity, while tetrahydrofuran provides conformational rigidity and oxygen-based solubility .
Hydrogen Bonding and Crystallography
The imino (–NH–) and carboxamide (–CONH–) groups in the target compound are critical for hydrogen-bond networks, influencing crystal packing and solubility. highlights the role of graph-set analysis in understanding such interactions . For instance, methylofuran derivatives () demonstrate how formyl and glutamic acid groups dictate hydrogen-bond patterns, a principle applicable to chromene carboxamides .
Chemoinformatics and Similarity Analysis
Similarity coefficients (e.g., Tanimoto index) quantify structural overlap between compounds. notes that halogenated aromatics and heterocyclic substituents significantly influence similarity scores. For example, replacing methoxy with fluorine (as in ) reduces structural similarity due to divergent electronic profiles .
Tabulated Comparison of Key Analogs
Biological Activity
(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound notable for its complex structure, which includes a chromene core, halogen substituents, and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 482.81 g/mol. Its unique structural features include:
- A bromo group at the 6-position.
- A chloro group at the para position of a methoxy-substituted phenyl ring.
- An imino linkage to the chromene core.
- A tetrahydrofuran substituent that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative conditions like Alzheimer's disease. In vitro studies indicate IC50 values ranging from 10.4 μM to 19.2 μM for these enzymes, suggesting moderate inhibitory activity .
- Anti-inflammatory Pathways : It may modulate inflammatory pathways by affecting cyclooxygenase (COX) enzymes and lipoxygenases, contributing to its potential anti-inflammatory effects .
In Vitro Studies
Recent studies have evaluated the compound's effects on various biological systems:
- Cholinesterase Inhibition : The compound exhibited moderate inhibition against both AChE and BChE, with specific IC50 values indicating its potential as a therapeutic agent for cognitive disorders.
- Cytotoxicity : It was assessed for cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), demonstrating varying degrees of cytotoxicity which warrants further exploration .
Comparative Analysis
| Compound | IC50 (AChE) | IC50 (BChE) | Remarks |
|---|---|---|---|
| (2Z)-6-bromo... | 10.4 μM | 7.7 μM | Moderate inhibitor |
| Similar furochromenes | 19.2 μM | 13.2 μM | Lower activity compared to target compound |
Study on Neuroprotective Effects
A study focused on the neuroprotective effects of chromene derivatives highlighted that compounds similar to (2Z)-6-bromo... could provide protective effects against oxidative stress-induced neuronal damage. The presence of halogen substituents was noted to enhance the interaction with target proteins involved in neuroprotection .
Investigation into Anti-cancer Properties
Research investigating the anti-cancer properties of chromene derivatives indicated that compounds with similar structures could inhibit tumor growth in vitro and in vivo models. The tetrahydrofuran moiety was suggested to play a role in enhancing solubility and bioavailability, which are critical for therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
